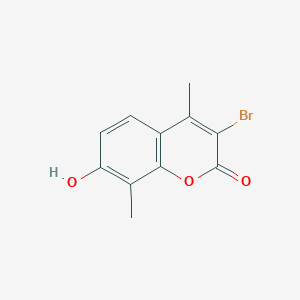
3-Bromo-7-hydroxy-4,8-dimethylcoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-7-hydroxy-4,8-dimethyl-1-benzopyran-2-one is a hydroxycoumarin.
科学的研究の応用
Pharmaceutical Applications
Anticancer Activity
3-Bromo-7-hydroxy-4,8-dimethylcoumarin has shown significant potential as an anticancer agent. Studies indicate that coumarin derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 3.5 to 8.7 μM against breast and lung cancer cell lines, suggesting that 3-bromo derivatives may also possess comparable activity .
Antioxidant Properties
The compound is being investigated for its antioxidant capabilities. Coumarins are known for their ability to scavenge free radicals, which can protect cells from oxidative stress. This property is particularly relevant in developing therapeutic agents for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
Enzyme Inhibition
Research has indicated that coumarin derivatives can inhibit various enzymes involved in metabolic pathways. For example, the inhibition of the sodium-hydrogen exchanger and other transport proteins has been noted, which could lead to novel treatments for conditions like constipation and other gastrointestinal disorders .
Fluorescent Probes
This compound is utilized as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it valuable for visualizing cellular processes and interactions in real-time. This application is crucial in cell biology and molecular imaging studies where tracking cellular dynamics is essential .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material in various assays. Its well-defined structure allows researchers to calibrate instruments and validate methods for detecting other substances. This application enhances the reliability of analytical techniques used in pharmaceutical and biochemical research .
Biological Research
Metabolic Pathway Studies
The compound aids in elucidating metabolic pathways by serving as a model compound in enzyme activity studies. Understanding how specific enzymes interact with coumarin derivatives can provide insights into their biological roles and potential therapeutic targets .
Antimicrobial Activity
Emerging research suggests that coumarin derivatives may exhibit antimicrobial properties against various pathogens. This aspect is being explored to develop new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance .
Data Summary Table
Case Studies
- Anticancer Efficacy : A study demonstrated that a series of coumarin derivatives, including 3-bromo variants, exhibited potent antiproliferative effects on MCF-7 breast cancer cells with IC50 values significantly lower than standard chemotherapeutics .
- Fluorescent Imaging : Researchers employed this compound as a fluorescent probe to track cellular responses to oxidative stress in live cells, providing insights into cellular mechanisms under pathological conditions .
- Enzyme Activity : In a recent investigation, the inhibitory effects of 3-bromo coumarins on specific transport proteins were assessed, revealing potential therapeutic applications for gastrointestinal disorders related to ion transport dysfunctions .
特性
分子式 |
C11H9BrO3 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC名 |
3-bromo-7-hydroxy-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C11H9BrO3/c1-5-7-3-4-8(13)6(2)10(7)15-11(14)9(5)12/h3-4,13H,1-2H3 |
InChIキー |
CUZVPTYKIQMJDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)Br |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)Br |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















